molecular formula C9H4BrClOS B1334643 5-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 7312-14-3

5-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1334643
CAS No.: 7312-14-3
M. Wt: 275.55 g/mol
InChI Key: LRYLQGGHNAOVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-benzothiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H4BrClOS and its molecular weight is 275.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Benzothiophene Oxides Synthesis : An efficient method for the synthesis of benzothiophene oxides from related compounds using thionyl chloride has been developed. This approach also facilitates the selective synthesis of benzothiophenes by altering the amount of thionyl chloride used (Uchida, Kinoshita, & Miura, 2020).

  • Acyl Sulfonamide Development : The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a key intermediate in developing acyl sulfonamide anti-proliferative agents, involves an efficient acid chloride process (Yates, Kallman, Ley, & Wei, 2009).

  • Hydrodehalogenation and Radical Cyclization : The photostimulated reactions of aryl chlorides and bromides, including derivatives of benzothiophene, produce reduced or cyclized products efficiently. This method is notably rapid and yields high returns (Vaillard, Postigo, & Rossi, 2004).

  • Palladium-Catalyzed Thiocarbonylation : A catalytic protocol for synthesizing thioesters from aryl bromides, including benzyl bromides, using carbon monoxide has been developed. This method has broad applicability across various aryl bromides and thiols (Burhardt, Ahlburg, & Skrydstrup, 2014).

  • Palladium-Mediated Synthesis of [carbonyl-11C]amides : This method uses low concentrations of [11C]carbon monoxide and a palladium complex to synthesize biologically active benzamides and hydrazides, demonstrating the utility of benzothiophene derivatives in radiochemical applications (Karimi & Långström, 2002).

Chemical Analysis and Properties

  • Water-Soluble Fluorescent and Colorimetric pH Probe : A benzothiazole derivative with a molecular structure related to benzothiophene was synthesized, demonstrating its potential as a real-time pH sensor for intracellular pH imaging. This indicates the potential for benzothiophene derivatives in sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety and Hazards

This chemical is considered hazardous . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

5-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLQGGHNAOVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383790
Record name 5-bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7312-14-3
Record name 5-bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.